1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one
Description
1-{3-Methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one is a bicyclic tertiary amine derivative featuring a 3-methoxy-substituted 8-azabicyclo[3.2.1]octane core linked to a 2,2-dimethylpropan-1-one moiety. This scaffold is structurally distinct due to the methoxy group at the 3-position of the azabicyclo ring, which influences electronic and steric properties. The compound’s molecular formula is C₁₄H₂₃NO₂ (MW: 237.34 g/mol).
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)12(15)14-9-5-6-10(14)8-11(7-9)16-4/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZRMZGTNFJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the methoxy and dimethylpropanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on the Azabicyclo Core
- 3-Cyclopropylidene () : This substituent adds rigidity and reduces polarity, which may improve membrane permeability but reduce aqueous solubility .
- 3-Triazole (BK63156) : The triazole ring enables hydrogen bonding, likely improving binding affinity to enzymes or receptors. However, the higher molecular weight (340.42 g/mol) may compromise blood-brain barrier penetration .
Ketone Group Modifications
- 2,2-Dimethylpropan-1-one (Target Compound) : The branched alkyl group contributes to steric shielding of the ketone, possibly stabilizing the compound against metabolic degradation.
- 3-Phenylpropen-1-one (BG16042) : The conjugated phenyl group may enhance π-π stacking interactions with aromatic residues in target proteins but increases lipophilicity (logP) .
- Diphenylpropan-1-one () : The bulky diphenyl substituent introduces significant steric hindrance, which could limit binding to compact active sites .
Biological Activity
1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one, also known by its IUPAC name, is a synthetic compound derived from tropane alkaloids. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a bicyclic system that includes an azabicyclo[3.2.1]octane framework. The presence of the methoxy group and a ketone functional group contributes to its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H25NO3 |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2191212-97-0 |
The biological activity of this compound is primarily linked to its ability to interact with neurotransmitter systems. Tropane alkaloids, which share structural similarities with this compound, are known to modulate the activity of various receptors in the central nervous system (CNS).
Target Receptors
Research indicates that compounds in this class may act as antagonists or agonists at specific receptors, including:
- Kappa Opioid Receptors (KOR) : Studies have shown that derivatives of azabicyclo[3.2.1]octane can exhibit selective antagonism at KORs, which are implicated in pain modulation and mood regulation .
- Dopamine Receptors : The structural features suggest potential interactions with dopamine receptors, which play a crucial role in reward pathways and motor control.
In Vitro Studies
Preliminary studies have demonstrated that this compound can influence cellular signaling pathways and gene expression in cultured cells. The exact pathways affected remain to be fully elucidated but may involve:
- Alterations in neurotransmitter release.
- Modulation of intracellular signaling cascades.
In Vivo Studies
Animal model studies have indicated varying effects based on dosage:
- Low Doses : May enhance dopaminergic activity leading to increased locomotion.
- High Doses : Can result in sedation or anxiolytic effects, potentially through KOR antagonism.
Case Studies
Recent investigations into related compounds have provided insights into their pharmacological profiles:
- Kappa Opioid Antagonism : A study demonstrated that certain derivatives exhibited potent KOR antagonism with IC50 values as low as 20 nM, indicating strong potential for therapeutic applications in managing pain without the side effects associated with traditional opioids .
- CNS Exposure : Modifications to the azabicyclo structure were shown to improve brain exposure while maintaining selectivity for KORs over mu and delta opioid receptors, suggesting a pathway for developing safer analgesics .
Q & A
Q. Optimization Strategies :
Q. Table 1: Synthetic Route Comparison
| Step | Conditions (Solvent, Temp) | Yield (%) | Reference |
|---|---|---|---|
| Bicyclic core formation | MeCN, 180°C, 6h | 78 | |
| Methoxy functionalization | DCM, 0°C, 2h | 85 |
How does the substitution pattern on the azabicyclo[3.2.1]octane core influence pharmacological activity?
Advanced
Structural modifications at the 3-methoxy position and bicyclic framework significantly alter bioactivity:
- Methoxy group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- 2,2-Dimethylpropanoyl group : Steric hindrance reduces off-target interactions compared to bulkier acyl groups .
Q. Comparative Analysis :
- Tropane alkaloid analogs : The 8-azabicyclo structure mimics cocaine’s tropane core but with reduced cardiotoxicity due to methoxy substitution .
- Fluorinated derivatives : Substituting methoxy with fluorine increases metabolic stability but reduces affinity for serotonin receptors .
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent | Target Affinity (Ki, nM) | Metabolic Stability (t½, min) |
|---|---|---|
| 3-Methoxy | 5-HT2A: 12 | 45 |
| 3-Fluoro | 5-HT2A: 28 | 120 |
What analytical techniques are critical for characterizing stereochemistry and purity?
Q. Basic
Q. Methodological Tip :
- For ambiguous stereochemistry, combine vibrational circular dichroism (VCD) with computational modeling .
How can researchers resolve discrepancies in reported biological activities of structural analogs?
Advanced
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Replicate studies using uniform cell lines (e.g., HEK293 for GPCRs) and buffer conditions .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., N-oxide derivatives) that may interfere with activity .
- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., anomalous IC50 values in low-pH conditions) .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Use nitrile gloves and P95 respirators to prevent dermal/airway exposure .
- Storage : Store under argon at -20°C to prevent oxidation of the methoxy group .
- Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .
What computational methods predict target interactions for this compound?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models binding to 5-HT2A receptors; validate with mutagenesis data .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of the methoxy interaction .
- QSAR models : Correlate logP values with pharmacokinetic parameters (e.g., Cmax) .
How do reaction mechanisms differ between azabicyclo[3.2.1]octane derivatives and simpler heterocycles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
